BenchChemオンラインストアへようこそ!

Voglibose

Type 2 Diabetes Clinical Trial Glycemic Control

Voglibose (CAS 83480-29-9) is a selective α-glucosidase inhibitor. For R&D portfolios prioritizing patient retention, its 39.02% GI disorder report rate outperforms acarbose's 43.10%, reducing study discontinuations. With minimal systemic absorption and no warfarin interaction risk, it's a safer candidate for fixed-dose combinations. A scalable synthetic route (~23.8% yield) enables cost-effective API supply. Procure high-purity reference standard today.

Molecular Formula C10H21NO7
Molecular Weight 267.28 g/mol
CAS No. 83480-29-9
Cat. No. B1684032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoglibose
CAS83480-29-9
Synonyms3,4-dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol
Basen
N-(1,3-dihydroxy-2-propyl)valiolamine
voglibose
Molecular FormulaC10H21NO7
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
InChIInChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1
InChIKeyFZNCGRZWXLXZSZ-CIQUZCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
Solubility1.90e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Voglibose (CAS 83480-29-9): Alpha-Glucosidase Inhibitor Procurement Profile


Voglibose (CAS 83480-29-9) is an N-substituted derivative of valiolamine [1] and an orally active alpha-glucosidase inhibitor (AGI) . It functions by competitively inhibiting intestinal alpha-glucosidase enzymes (maltase, sucrase, isomaltase), thereby delaying carbohydrate digestion and reducing postprandial blood glucose excursions . Voglibose is one of three clinically used synthetic AGIs, alongside acarbose and miglitol, and is primarily indicated for the management of type 2 diabetes mellitus [2]. Its pharmacokinetic profile is characterized by minimal systemic absorption, confining its action to the gastrointestinal tract [3].

Voglibose Procurement: Why In-Class Alpha-Glucosidase Inhibitors Are Not Interchangeable


While acarbose, miglitol, and voglibose are all alpha-glucosidase inhibitors (AGIs) used to manage postprandial hyperglycemia, they exhibit distinct pharmacological and clinical profiles that preclude simple generic substitution. These differences manifest in enzyme inhibition potency and selectivity [1], clinical efficacy on glycemic parameters [2], and, most critically, gastrointestinal (GI) tolerability [3]. For instance, acarbose demonstrates superior efficacy in reducing 1-hour post-dinner glucose levels but is associated with a significantly higher incidence of adverse GI events like flatulence and abdominal distension [2][3]. Therefore, selecting the appropriate AGI requires a nuanced understanding of these trade-offs, which are quantified in the following evidence guide.

Voglibose Comparative Evidence: A Quantitative Guide for Scientific Selection


Comparative Clinical Efficacy: Voglibose vs. Acarbose on HbA1c and Postprandial Glucose

In a 24-week, randomized, active-controlled, multicenter trial, voglibose (0.9 mg/day) and acarbose (300 mg/day) were compared in patients with type 2 diabetes inadequately controlled on basal insulin. Both treatments achieved a similar and significant reduction in HbA1c from baseline [1]. However, acarbose demonstrated significantly greater reduction in 1-hour post-dinner glucose levels compared to voglibose (p<0.05) [1].

Type 2 Diabetes Clinical Trial Glycemic Control

Comparative Clinical Efficacy: Post-Dinner Glycemic Control

In the same head-to-head trial, acarbose treatment led to a significantly greater decrease in 1-hour post-dinner blood glucose levels compared to voglibose. This difference highlights a potential advantage of acarbose for managing postprandial glucose excursions after the evening meal [1].

Type 2 Diabetes Postprandial Hyperglycemia Clinical Trial

Comparative Safety: Real-World Adverse Event Profile from WHO VigiAccess

A large-scale real-world analysis of adverse drug reaction (ADR) reports from the WHO VigiAccess database revealed distinct safety profiles for alpha-glucosidase inhibitors. Voglibose exhibited the lowest report rate for gastrointestinal disorders among the synthetic AGIs (39.02%), compared to acarbose (43.10%) and miglitol (40.81%) [1]. This aligns with findings from a smaller study where adverse events were reported in 6.66% of voglibose patients versus 33.33% for acarbose [2].

Pharmacovigilance Gastrointestinal Tolerability Real-World Evidence

In Vitro Potency and Selectivity: Enzyme Inhibition Profile

Voglibose demonstrates potent inhibition against key intestinal alpha-glucosidases. It exhibits high selectivity for human alpha-glucosidase (IC50 = 5.6 µM) over beta-glucosidase (IC50 > 1,000 µM) [1]. This selectivity profile is a defining characteristic of its mechanism of action.

Enzymology Selectivity Mechanism of Action

Synthesis Efficiency: Improved Process Yield for Voglibose

A novel synthetic process for voglibose has been described that achieves a total yield of approximately 23.8% over eight steps starting from glucoside IV [1]. This process utilizes mild conditions and low-cost raw materials, making it advantageous for industrial scale-up compared to older methods [1].

Synthetic Chemistry Process Optimization Cost-Efficiency

Voglibose Application Scenarios: Where the Evidence Supports Prioritized Use


Clinical Trials Prioritizing Patient Tolerability

In clinical studies where minimizing gastrointestinal adverse events is critical for patient retention and data quality, voglibose is a rational choice over acarbose. Real-world pharmacovigilance data shows voglibose has a lower gastrointestinal disorder report rate (39.02%) compared to acarbose (43.10%) [1]. This translates to better patient compliance and fewer study discontinuations due to side effects.

Mechanistic Studies on Alpha-Glucosidase Selectivity

Voglibose is an ideal tool compound for research focused on alpha-glucosidase function and selectivity. Its defined IC50 values for human alpha-glucosidase (5.6 µM) and its high selectivity over beta-glucosidase (>178-fold) [2] allow for precise modulation of carbohydrate metabolism pathways in vitro and in vivo, distinguishing its effects from less selective inhibitors.

Development of Combination Therapies

For researchers developing fixed-dose combinations, voglibose is an attractive candidate due to its minimal systemic absorption [3] and a well-characterized drug interaction profile, which reduces the risk of systemic drug-drug interactions. For example, it has been shown not to alter the pharmacodynamics or pharmacokinetics of warfarin [4]. This makes it a safer component for combination formulations.

Procurement of API for Cost-Sensitive Generic Manufacturing

For generic pharmaceutical manufacturers, the availability of an improved synthetic process with a yield of ~23.8% and mild conditions [5] presents a more cost-effective and scalable route for voglibose API production. This can lead to a more competitive end-product in markets where voglibose is a preferred therapeutic option due to its favorable tolerability profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voglibose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.